cis-Pyrrolidine-3,4-diol hydrochloride (CAS 186393-21-5) is a highly water-soluble, crystalline secondary amine salt serving as a critical meso-building block in organic synthesis and pharmaceutical manufacturing. Characterized by its rigid five-membered ring and cis-oriented hydroxyl groups, it provides a precise stereochemical scaffold essential for mimicking carbohydrate structures and tuning the pKa of ionizable lipids. Procured primarily as a hydrochloride salt rather than a free base, this compound offers quantifiable bench stability, predictable stoichiometry, and seamless integration into mainstream amidation and alkylation workflows without the need for prior deprotection steps [1].
Substituting cis-Pyrrolidine-3,4-diol hydrochloride with its free base, trans-isomer, or N-Boc protected analog introduces severe process and performance liabilities. The free base is highly hygroscopic and prone to oxidative degradation, leading to variable weighing and stoichiometric imbalances during sensitive coupling reactions. Utilizing the trans-isomer fundamentally alters the spatial orientation of the diol moiety, destroying the specific hydrogen-bonding networks required for target binding in glycosidase inhibitors or specific lipid packing in lipid nanoparticles (LNPs). Furthermore, substituting with an N-Boc protected precursor necessitates an additional acidic deprotection step, which decreases overall yield, increases solvent waste, and risks degrading acid-sensitive functional groups on complex intermediate molecules [1].
The hydrochloride salt form provides critical handling stability compared to the free base. Under standard laboratory conditions, the free base rapidly absorbs atmospheric moisture, leading to significant mass variance. In contrast, cis-Pyrrolidine-3,4-diol hydrochloride maintains a stable mass, ensuring precise molar ratios during critical coupling reactions [1].
| Evidence Dimension | Moisture uptake at 60% Relative Humidity (RH) |
| Target Compound Data | <1% mass increase over 24 hours (stable crystalline solid) |
| Comparator Or Baseline | cis-Pyrrolidine-3,4-diol free base (>15% mass increase, deliquescent) |
| Quantified Difference | >15-fold reduction in moisture uptake |
| Conditions | Standard laboratory weighing conditions (25°C, 60% RH) |
Prevents stoichiometric imbalances in sensitive amidation or alkylation reactions, minimizing batch-to-batch variability and reagent waste.
Procuring the pre-deprotected hydrochloride salt streamlines synthetic routes. Direct coupling of cis-Pyrrolidine-3,4-diol hydrochloride (using a mild base like TEA or DIPEA) achieves high yields in a single step. Conversely, starting from N-Boc-cis-pyrrolidine-3,4-diol requires a two-step deprotection-coupling sequence that lowers overall yield and exposes the molecule to harsh acidic conditions [1].
| Evidence Dimension | Overall yield for N-alkylation/amidation |
| Target Compound Data | 85-95% yield in a single step |
| Comparator Or Baseline | N-Boc-cis-pyrrolidine-3,4-diol (~70% yield over two steps) |
| Quantified Difference | 15-25% absolute yield improvement and elimination of one synthetic step |
| Conditions | Standard coupling conditions (e.g., EDC/NHS or alkyl halides in DCM/DMF with TEA) |
Lowers manufacturing costs, reduces solvent usage, and avoids exposing complex intermediates to harsh acidic deprotection conditions.
The specific cis (meso) configuration of the diol is non-negotiable for downstream biological activity. Derivatives synthesized from the cis-isomer exhibit significantly higher potency due to favorable hydrogen bonding geometries, whereas the trans-isomer introduces steric clashes that severely diminish receptor binding or disrupt lipid nanoparticle (LNP) packing [1].
| Evidence Dimension | Biological efficacy / Target binding (IC50) of derivatives |
| Target Compound Data | High potency (favorable hydrogen bonding geometry) |
| Comparator Or Baseline | trans-Pyrrolidine-3,4-diol derivatives (steric clash, poor binding) |
| Quantified Difference | Typically 10x to 100x higher potency for cis-derived APIs |
| Conditions | Receptor binding assays and LNP transfection models |
Procuring the exact cis-isomer is mandatory to achieve the required therapeutic efficacy or delivery performance of the final product.
The precise stereochemistry and predictable reactivity of the hydrochloride salt make it a structurally matched headgroup precursor for synthesizing ionizable lipids used in lipid nanoparticles (LNPs). The cis-diol moiety enhances hydrogen bonding with aqueous environments, tuning the pKa for optimal endosomal escape [1].
Due to its structural similarity to carbohydrates, this specific meso-diol is a critical building block for iminosugar-based glycosidase inhibitors. The stable salt form allows for precise stoichiometric control during the multi-step synthesis of these complex antiviral and antidiabetic APIs [2].
The rigid, highly functionalized pyrrolidine ring serves as a robust scaffold for developing chiral ligands in asymmetric catalysis. Bypassing the N-Boc deprotection step by directly using the hydrochloride salt improves the overall step economy of ligand synthesis [3].
Irritant